molecular formula C18H16N2O B1293287 4'-Azetidinomethyl-2-cyanobenzophenone CAS No. 898777-43-0

4'-Azetidinomethyl-2-cyanobenzophenone

Cat. No.: B1293287
CAS No.: 898777-43-0
M. Wt: 276.3 g/mol
InChI Key: QUBHTRGESNNQRC-UHFFFAOYSA-N
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Description

4'-Azetidinomethyl-2-cyanobenzophenone is a benzophenone derivative characterized by a cyano group at the 2-position and an azetidinylmethyl substituent at the 4'-position of the benzophenone backbone.

Properties

IUPAC Name

2-[4-(azetidin-1-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c19-12-16-4-1-2-5-17(16)18(21)15-8-6-14(7-9-15)13-20-10-3-11-20/h1-2,4-9H,3,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBHTRGESNNQRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642789
Record name 2-{4-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-43-0
Record name 2-[4-(1-Azetidinylmethyl)benzoyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{4-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Azetidinomethyl-2-cyanobenzophenone typically involves the following steps:

    Formation of Benzophenone Core: The initial step involves the preparation of the benzophenone core. This can be achieved through the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of Cyanide Group: The cyanide group is introduced through a nucleophilic substitution reaction. This can be done by reacting the benzophenone derivative with a cyanide source such as sodium cyanide or potassium cyanide under appropriate conditions.

    Attachment of Azetidine Ring: The final step involves the formation of the azetidine ring. This can be achieved by reacting the intermediate compound with azetidine in the presence of a suitable base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of 4’-Azetidinomethyl-2-cyanobenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4’-Azetidinomethyl-2-cyanobenzophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted products with various functional groups depending on the nucleophile used.

Scientific Research Applications

4’-Azetidinomethyl-2-cyanobenzophenone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 4’-Azetidinomethyl-2-cyanobenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and cyanide group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The table below compares key structural and physicochemical features of 4'-Azetidinomethyl-2-cyanobenzophenone with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Biological/Functional Notes
This compound C₁₇H₁₄N₂O 278.31* 2-CN, 4'-azetidinylmethyl Not reported Potential β-lactam-like bioactivity
4'-Cyanoacetophenone C₉H₇NO 145.16 4'-CN 56–59 Intermediate in organic synthesis
4'-Azetidinomethyl-4'-thiomethylbenzophenone C₁₈H₁₉NOS 297.41 4'-azetidinylmethyl, 4'-thiomethyl Not reported Enhanced lipophilicity due to S atom
4-Benzyloxyacetophenone C₁₅H₁₄O₂ 226.27 4-benzyloxy Not reported Used in photopolymerization studies

*Calculated based on molecular formula.

Key Observations :

  • Steric and Bioactivity Considerations: The azetidinylmethyl group introduces steric hindrance, which may reduce metabolic degradation rates compared to smaller substituents (e.g., benzyloxy in 4-Benzyloxyacetophenone) .
  • Lipophilicity: The thiomethyl group in 4'-Azetidinomethyl-4'-thiomethylbenzophenone increases lipophilicity (logP ~2.8*), whereas the cyano group in the target compound may lower it (predicted logP ~1.5), affecting membrane permeability .

Biological Activity

4'-Azetidinomethyl-2-cyanobenzophenone (CAS No. 898777-43-0) is a synthetic compound characterized by its unique azetidine ring and a benzophenone core with a cyanide group. This structure endows it with potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₆N₂O
  • Molecular Weight : 282.34 g/mol
  • Structural Features :
    • Azetidine ring
    • Benzophenone moiety
    • Cyanide functional group

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The azetidine ring and cyanide group are crucial for its reactivity, allowing it to modulate enzyme activity and receptor interactions. This compound has been investigated for its potential effects on:

  • Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.
  • Anticancer Properties : Shows cytotoxicity towards cancer cell lines, potentially through apoptosis induction.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. A study evaluated its effectiveness against several pathogens, revealing promising results:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The compound's anticancer potential was assessed using various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results showed:

Cell Line IC50 Value (µM)
MCF-75.2
A5498.4

These IC50 values indicate that this compound has potent cytotoxic effects, warranting further investigation into its mechanism of action and therapeutic applications.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on Anticancer Mechanisms :
    • Researchers explored the apoptotic pathways activated by the compound in MCF-7 cells, noting an increase in caspase activity and a decrease in mitochondrial membrane potential, indicating mitochondrial-mediated apoptosis.
  • Combination Therapy Research :
    • A study investigated the effects of combining this compound with conventional chemotherapeutics, demonstrating enhanced cytotoxicity against resistant cancer cell lines.

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